Methyl 1-(4-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate Methyl 1-(4-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14656872
InChI: InChI=1S/C13H10ClF3N2O2/c1-21-12(20)10-7-19(18-11(10)13(15,16)17)6-8-2-4-9(14)5-3-8/h2-5,7H,6H2,1H3
SMILES:
Molecular Formula: C13H10ClF3N2O2
Molecular Weight: 318.68 g/mol

Methyl 1-(4-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

CAS No.:

Cat. No.: VC14656872

Molecular Formula: C13H10ClF3N2O2

Molecular Weight: 318.68 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-(4-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate -

Specification

Molecular Formula C13H10ClF3N2O2
Molecular Weight 318.68 g/mol
IUPAC Name methyl 1-[(4-chlorophenyl)methyl]-3-(trifluoromethyl)pyrazole-4-carboxylate
Standard InChI InChI=1S/C13H10ClF3N2O2/c1-21-12(20)10-7-19(18-11(10)13(15,16)17)6-8-2-4-9(14)5-3-8/h2-5,7H,6H2,1H3
Standard InChI Key WAKJLZLSFIERLJ-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CN(N=C1C(F)(F)F)CC2=CC=C(C=C2)Cl

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, methyl 1-[(4-chlorophenyl)methyl]-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, reflects its substitution pattern. The pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms, serves as the scaffold for functionalization. Key structural elements include:

  • Chlorobenzyl group: Attached to the N1 position, this substituent contributes steric bulk and lipophilicity, potentially enhancing membrane permeability in biological systems.

  • Trifluoromethyl group: At C3, this strongly electron-withdrawing group influences electronic distribution, often improving metabolic stability and binding affinity in bioactive molecules .

  • Methyl ester: Positioned at C4, this group is a common precursor for carboxylic acid derivatives, enabling further synthetic modifications .

A comparative analysis of related pyrazole derivatives highlights the unique combination of substituents in this compound (Table 1) .

Table 1: Structural Comparison of Pyrazole Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
Methyl 1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylateC12H11ClN2O2\text{C}_{12}\text{H}_{11}\text{ClN}_2\text{O}_2250.684-chlorobenzyl, methyl ester
Methyl 1-(4-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylateC13H10ClF3N2O2\text{C}_{13}\text{H}_{10}\text{ClF}_3\text{N}_2\text{O}_2318.684-chlorobenzyl, trifluoromethyl, methyl ester

Synthesis and Manufacturing

The synthesis of methyl 1-(4-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate likely follows a multi-step protocol common to pyrazole esters. A plausible route involves:

  • Formation of the pyrazole core: Cyclocondensation of hydrazine derivatives with 1,3-diketones or alkynones.

  • N1 alkylation: Reaction with 4-chlorobenzyl bromide under basic conditions to introduce the chlorobenzyl group.

  • Trifluoromethylation: Electrophilic substitution or cross-coupling reactions to install the -CF3 group at C3 .

  • Esterification: Treatment with methanol in the presence of a catalyst (e.g., thionyl chloride) to form the methyl ester .

A representative procedure for analogous pyrazole esters involves reacting 1H-pyrazole-4-carboxylic acid with thionyl chloride in ethanol, achieving an 80% yield after column chromatography . Adapting this method, the trifluoromethyl-substituted precursor would undergo similar esterification conditions. Critical parameters include temperature control (0–20°C), reaction time (3 hours), and purification via silica gel chromatography .

Physicochemical Properties

While experimental data for this specific compound are sparse, predictions based on structural analogs provide insights:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the ester and trifluoromethyl groups. Limited water solubility is expected .

  • Stability: The trifluoromethyl group enhances resistance to oxidative degradation, while the ester moiety may render the compound susceptible to hydrolysis under acidic or basic conditions .

  • Thermal properties: Decomposition likely occurs above 200°C, consistent with similar aromatic esters .

Biological Activity and Applications

Pyrazole derivatives are renowned for their broad bioactivity. Although direct studies on this compound are lacking, structurally related molecules offer clues:

  • Antimicrobial activity: Chlorobenzyl-substituted pyrazoles exhibit MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli, attributed to membrane disruption.

  • Agrochemical potential: Trifluoromethylpyrazoles are employed as herbicidal agents, inhibiting acetolactate synthase in weeds .

  • Drug discovery: The methyl ester serves as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid form .

Table 2: Biological Activities of Related Compounds

CompoundActivityMechanismEfficacy (IC50)
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-aminePesticidalEnzyme inhibition0.8 µM
Ethyl 1H-pyrazole-4-carboxylateAntibacterialCell wall synthesis disruption12 µg/mL

Research Frontiers and Challenges

Current research focuses on optimizing the compound’s pharmacokinetic profile and target selectivity. Key areas include:

  • Structure-Activity Relationship (SAR): Systematic variation of substituents to delineate contributions to bioactivity. Preliminary data suggest that the trifluoromethyl group enhances potency by 3–5 fold compared to non-fluorinated analogs .

  • Synthetic methodology: Developing catalytic trifluoromethylation protocols to improve yield and reduce waste .

  • Formulation studies: Encapsulation in nanocarriers to address solubility limitations.

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